molecular formula C25H24N4O3 B13643412 4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one

4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one

Cat. No.: B13643412
M. Wt: 428.5 g/mol
InChI Key: AQTPWCUIYUOEMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK2194069 is a potent and specific inhibitor of the β-ketoacyl reductase activity of fatty acid synthase. Fatty acid synthase is an enzyme that plays a crucial role in the synthesis of long-chain fatty acids. GSK2194069 has been shown to inhibit fatty acid synthase activity in various cancer cell lines, making it a promising compound for cancer research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GSK2194069 involves multiple steps, starting with the preparation of key intermediates. The compound is synthesized through a series of reactions, including cyclization, reduction, and condensation reactions. The final product is obtained through purification processes such as recrystallization and chromatography .

Industrial Production Methods

Industrial production of GSK2194069 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial production .

Chemical Reactions Analysis

Types of Reactions

GSK2194069 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of GSK2194069 .

Scientific Research Applications

GSK2194069 has a wide range of scientific research applications, including:

Mechanism of Action

GSK2194069 exerts its effects by specifically inhibiting the β-ketoacyl reductase activity of fatty acid synthase. This inhibition disrupts the synthesis of long-chain fatty acids, which are essential for cell membrane formation and energy storage. The compound binds to the enzyme in its NADPH-bound form, preventing the reduction of β-ketoacyl intermediates. This leads to the accumulation of malonyl-CoA and a decrease in phosphatidylcholine levels, ultimately inhibiting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GSK2194069

GSK2194069 is unique due to its high specificity and potency in inhibiting the β-ketoacyl reductase activity of fatty acid synthase. Unlike other inhibitors, GSK2194069 targets the enzyme in its NADPH-bound form, making it a highly effective inhibitor with minimal off-target effects .

Biological Activity

The compound 4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a triazole ring, a benzofuran moiety, and a pyrrolidine unit. The structural formula can be represented as follows:

C25H24N4O3\text{C}_{25}\text{H}_{24}\text{N}_{4}\text{O}_{3}

This unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives containing benzofuran and triazole rings have shown activity against various bacterial strains. A study demonstrated that compounds with similar structures inhibited both Gram-positive and Gram-negative bacteria effectively at low concentrations (6 mg/ml) .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro. It was found to exhibit cytostatic effects against several cancer cell lines, including pancreatic cancer cells (DAN-G). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Antimalarial Activity

Another area of interest is the compound's activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro assays have shown that certain analogs with similar structural features possess IC50 values in the nanomolar range, indicating potent antimalarial activity . The action mechanism involves disruption of the parasite's nuclear division.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes involved in various biochemical pathways. In particular, triazole-containing compounds have been noted for their potential as inhibitors of tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition could have therapeutic implications in treating hyperpigmentation disorders .

Case Study 1: Antimicrobial Efficacy

In a recent investigation, a series of benzofuran derivatives were synthesized and tested for antimicrobial efficacy. One derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, showcasing a broad spectrum of antimicrobial activity .

Case Study 2: Anticancer Properties

A study published in 2023 evaluated the anticancer effects of a related compound on human cancer cell lines. The results indicated that treatment led to a dose-dependent decrease in cell viability, with an IC50 value lower than 10 µM for several tested lines .

Case Study 3: Antimalarial Activity

Research conducted on pyrrolidine derivatives revealed that one such compound exhibited remarkable selectivity against Plasmodium falciparum, with an IC50 value of approximately 650 nM. This highlights the potential for developing new antimalarial agents based on this chemical framework .

Properties

Molecular Formula

C25H24N4O3

Molecular Weight

428.5 g/mol

IUPAC Name

4-[4-(1-benzofuran-5-yl)phenyl]-3-[[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]methyl]-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C25H24N4O3/c30-24(18-1-2-18)28-11-9-16(15-28)13-23-26-27-25(31)29(23)21-6-3-17(4-7-21)19-5-8-22-20(14-19)10-12-32-22/h3-8,10,12,14,16,18H,1-2,9,11,13,15H2,(H,27,31)

InChI Key

AQTPWCUIYUOEMG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCC(C2)CC3=NNC(=O)N3C4=CC=C(C=C4)C5=CC6=C(C=C5)OC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.